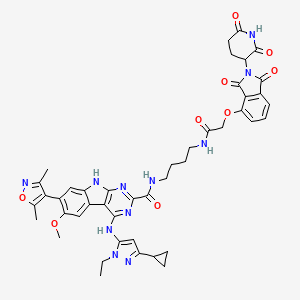

PROTAC BET Degrader-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PROTAC BET-Degrader-1 ist ein Proteolyse-Targeting-Chimäre (PROTAC)-Verbindung, die entwickelt wurde, um Bromodomänen- und extra-terminale (BET)-Proteine, insbesondere BRD2, BRD3 und BRD4, abzubauen. Diese Proteine sind an der Regulierung der Genexpression beteiligt und wurden in verschiedene Krankheiten, einschließlich Krebs, verwickelt . PROTAC BET-Degrader-1 erreicht den gezielten Proteinabbau, indem es eine E3-Ubiquitin-Ligase an das Zielprotein rekrutiert, was zu dessen Ubiquitinierung und anschließendem Abbau durch das Proteasom führt .

Wirkmechanismus

Target of Action

PROTAC BET Degrader-1 is a Proteolysis-Targeting Chimera (PROTAC) that primarily targets the Bromodomain and Extra-Terminal motif (BET) family of proteins, specifically BRD2, BRD3, and BRD4 . These proteins play crucial roles in gene expression and cell growth, making them attractive targets for therapeutic intervention .

Mode of Action

This compound operates by forming a ternary complex with its target proteins and an E3 ubiquitin ligase . This interaction facilitates the transfer of ubiquitin molecules to the target proteins, marking them for degradation Instead, they induce the degradation of the target protein, allowing them to target proteins that are considered “undruggable” by traditional medicine due to the lack of a significant binding pocket in the active site .

Biochemical Pathways

The action of this compound involves the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in cells . The UPS is responsible for the degradation of short-lived proteins and soluble misfolded proteins . The PROTAC molecule recruits the E3 ubiquitin ligase to the target protein, leading to the ubiquitination of the target protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its ability to be recycled and induce multiple rounds of target protein degradation .

Result of Action

The result of this compound action is the selective degradation of its target proteins, leading to changes at the molecular and cellular levels . By degrading BRD2, BRD3, and BRD4, this compound can potentially disrupt gene expression and cell growth pathways, offering therapeutic benefits .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the ubiquitin transfer within the ternary complex can be affected by the spatial orientation and alignment of the E3 ligase and the target protein . Additionally, the basal expression level of the target protein and rates of revival of protein synthesis can also impact the degradation efficiency

Biochemische Analyse

Biochemical Properties

PROTAC BET Degrader-1 interacts with BET proteins, specifically BRD2, BRD3, and BRD4 . The nature of these interactions involves the formation of a ternary complex between the PROTAC molecule, the target protein, and an E3 ubiquitin ligase . This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Cellular Effects

This compound has significant effects on various types of cells. It decreases the levels of BRD2, BRD3, and BRD4 proteins in cells at low concentrations . This can influence cell function by affecting cell signaling pathways and gene expression, particularly those regulated by BET proteins. For example, it has been shown to inhibit the growth of certain leukemia cell lines .

Molecular Mechanism

The mechanism of action of this compound involves the formation of a ternary complex between the PROTAC molecule, the target protein (BRD2, BRD3, or BRD4), and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can result in changes in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively degrade all BET-BRD proteins at concentrations as low as 30 pM within a few hours of treatment in certain leukemia cell lines . The degradation effect of this compound is not only potent but also sustained over time .

Dosage Effects in Animal Models

For instance, PSMA-guided PROTACs enhanced drug exposure in prostate cancer tumor tissues, prolonged half-life, and consequently achieved stronger and more sustained therapeutic effects .

Metabolic Pathways

This compound operates through the ubiquitin-proteasome system (UPS), a major protein degradation pathway in cells . The UPS involves various ubiquitin ligases and de-ubiquitinating enzymes. The PROTAC molecule recruits an E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PROTAC BET-Degrader-1 beinhaltet die Konjugation eines Liganden für die BET-Proteine mit einem Liganden für die E3-Ubiquitin-Ligase, die durch einen Linker verbunden sind . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Synthese des BET-Liganden: Der BET-Ligand wird durch eine Reihe von chemischen Reaktionen synthetisiert, darunter Amidkupplung und Suzuki-Miyaura-Kreuzkupplung.

Synthese des E3-Ligase-Liganden: Der E3-Ligase-Ligand wird separat synthetisiert, wobei häufig ähnliche Kupplungsreaktionen beteiligt sind.

Linker-Anbindung: Der Linker wird durch Amidbindungsbildung an den BET-Liganden und den E3-Ligase-Liganden gebunden.

Letzte Konjugation: Der letzte Schritt beinhaltet die Konjugation des BET-Liganden-Linker-Zwischenprodukts mit dem E3-Ligase-Liganden-Linker-Zwischenprodukt, um das vollständige PROTAC-Molekül zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von PROTAC BET-Degrader-1 folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dazu gehören der Einsatz von automatisierten Synthesegeräten, Hochdurchsatz-Screening zur Reaktionsoptimierung und Reinigungsverfahren wie Hochleistungsflüssigchromatographie (HPLC) zur Gewährleistung von hoher Reinheit und Ausbeute .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PROTAC BET-Degrader-1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere im Linkerbereich.

Reduktion: Reduktionsreaktionen können an bestimmten funktionellen Gruppen innerhalb der Liganden auftreten.

Substitution: Substitutionsreaktionen sind bei der Synthese der Liganden und des Linkers üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Palladiumkatalysatoren und Basen wie Natriumhydroxid werden eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die Zwischenverbindungen während der Synthese und das endgültige PROTAC BET-Degrader-1-Molekül .

Wissenschaftliche Forschungsanwendungen

PROTAC BET-Degrader-1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um den Abbau von BET-Proteinen und ihre Rolle bei der Genregulation zu untersuchen.

Wirkmechanismus

PROTAC BET-Degrader-1 übt seine Wirkungen durch einen Mechanismus aus, der als gezielter Proteinabbau bekannt ist. Die Verbindung bildet einen ternären Komplex mit dem BET-Protein und einer E3-Ubiquitin-Ligase. Dieser Komplex erleichtert den Transfer von Ubiquitin-Molekülen an das BET-Protein, wodurch es zur Degradation durch das Proteasom markiert wird . Der Abbau von BET-Proteinen führt zur Störung der Genexpressionsregulation, was zur Hemmung der Zellproliferation und Induktion von Apoptose in Krebszellen führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

dBET1: Ein PROTAC, das ebenfalls auf BET-Proteine abzielt, aber einen anderen E3-Ligase-Liganden verwendet.

MZ1: Ein PROTAC, das selektiv BRD4 abbaut, ein Mitglied der BET-Proteinfamilie.

Einzigartigkeit

PROTAC BET-Degrader-1 ist einzigartig in seiner spezifischen Kombination von Liganden und Linker, die eine hohe Selektivität und Potenz beim Abbau von BET-Proteinen bietet. Sein Design ermöglicht eine effiziente Rekrutierung der E3-Ubiquitin-Ligase und einen effektiven Abbau der Zielproteine bei niedrigen Konzentrationen .

Eigenschaften

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLUZGFDBDQACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H45N11O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2938428.png)

![5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2938434.png)

![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2938439.png)

![Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2938440.png)

![3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE](/img/structure/B2938442.png)

![1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2938444.png)

![1-Benzyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2938446.png)

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)